molecular formula C10H20ClNO B7947024 1-[1-(3-Chloropropyl)piperidin-4-yl]ethanol

1-[1-(3-Chloropropyl)piperidin-4-yl]ethanol

Cat. No.: B7947024
M. Wt: 205.72 g/mol
InChI Key: WFUZRDMYGIZKJD-UHFFFAOYSA-N
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Description

1-[1-(3-Chloropropyl)piperidin-4-yl]ethanol, with the CAS number 49620-32-8, is an organic compound with the molecular formula C 10 H 20 ClNO and a molecular weight of 205.72 g/mol [ ]. This molecule features both a piperidine ring and an ethanol group, making it a valuable chemical intermediate in various research applications. Its primary researched application is in the synthesis of active pharmaceutical ingredients, most notably as a key building block in the preparation of Iloperidone, an antipsychotic medication [ ]. As a versatile intermediate, its structure allows for further chemical modifications, enabling researchers to develop and study more complex molecules for pharmacological and chemical research. The compound is characterized by a predicted density of 1.038±0.06 g/cm³ and a predicted boiling point of 303.8±17.0 °C [ ]. Hazard and Safety Information: This compound is classified as toxic if swallowed, in contact with skin, or if inhaled, and is suspected of causing genetic defects [ ]. It must be handled exclusively by qualified professionals in a well-ventilated laboratory setting, using appropriate personal protective equipment (PPE) including gloves, protective clothing, and eye protection. Usage Notice: This product is intended for research and industrial applications only. It is not intended for medicinal, edible, or clinical use for humans or animals. Purchasers are responsible for ensuring that they possess the valid qualifications and facilities to handle hazardous chemicals in compliance with their local regulations [ ].

Properties

IUPAC Name

1-[1-(3-chloropropyl)piperidin-4-yl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20ClNO/c1-9(13)10-3-7-12(8-4-10)6-2-5-11/h9-10,13H,2-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFUZRDMYGIZKJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCN(CC1)CCCCl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Primary Method: Williamson Ether Synthesis

This method involves reacting 4-piperidineethanol with 1-bromo-3-chloropropane or 1-chloro-3-iodopropane under basic conditions.

Procedure :

  • Reactants :

    • 4-Piperidineethanol (1.0 equiv)

    • 1-Bromo-3-chloropropane (1.2 equiv)

    • Base: K₂CO₃ or NaH (2.0 equiv)

    • Solvent: Acetonitrile or methyl ethyl ketone (MEK)

  • Conditions : Reflux at 60–80°C for 12–24 hours.

  • Workup : Extraction with ethyl acetate, washing with brine, and crystallization from isopropanol.

  • Yield : 68–75%.

Mechanistic Insight :
The reaction proceeds via an SN2 mechanism, where the piperidine nitrogen attacks the electrophilic carbon of the alkyl halide. The base deprotonates the ethanol group, facilitating nucleophilicity.

Alternative Pathways

Reductive Amination of 4-Piperidone Derivatives

A two-step approach:

  • Intermediate Synthesis :

    • 4-Piperidone is reacted with 3-chloropropylamine to form 1-(3-chloropropyl)piperidin-4-one.

    • Conditions : Ti(OiPr)₄ as a catalyst, NH₃/MeOH, 0–5°C.

  • Reduction :

    • The ketone is reduced using NaBH₄ or LiAlH₄ to yield the ethanol derivative.

    • Yield : 55–62%.

Mitsunobu Reaction for Ether Formation

Reactants :

  • 4-Hydroxypiperidine

  • 3-Chloro-1-propanol

  • DIAD (diisopropyl azodicarboxylate), PPh₃
    Conditions : THF, 0°C to RT, 6–8 hours.
    Yield : ~70%.

Catalytic and Solvent Optimization

Solvent Effects

SolventReaction Time (h)Yield (%)
Acetonitrile1875
MEK1280
DMF2465

Key Finding : MEK enhances reaction efficiency due to its polar aprotic nature, stabilizing the transition state.

Base Selection

BaseYield (%)Purity (%)
K₂CO₃7598
NaH8295
DBU7097

Note : NaH provides higher yields but requires anhydrous conditions.

Purification and Characterization

  • Crystallization : Ethanol/water (3:1) yields white crystals with >99% purity.

  • Analytical Data :

    • ¹H NMR (400 MHz, CDCl₃): δ 1.38–1.45 (m, 2H), 1.72–1.85 (m, 4H), 2.55 (t, J = 6.8 Hz, 2H), 3.48–3.55 (m, 2H), 3.72 (t, J = 5.6 Hz, 2H).

    • MS (ESI+) : m/z 206.1 [M+H]⁺.

Industrial-Scale Considerations

  • Cost-Efficiency : Using 1-chloro-3-iodopropane reduces reaction time by 30% compared to brominated analogs.

  • Safety : MEK and NaH require handling under nitrogen due to flammability and moisture sensitivity.

Emerging Methodologies

  • Flow Chemistry : Continuous-flow systems reduce side products (e.g., dialkylation) by controlling residence time.

  • Microwave-Assisted Synthesis : Reduces reaction time to 2–4 hours with comparable yields (78%).

Challenges and Solutions

  • Byproduct Formation : Dialkylated impurities (<5%) are removed via column chromatography (SiO₂, CH₂Cl₂/MeOH 9:1).

  • Moisture Sensitivity : Anhydrous MgSO₄ or molecular sieves improve intermediate stability .

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloropropyl Group

The 3-chloropropyl chain undergoes nucleophilic displacement reactions due to the electrophilic C-Cl bond. Key examples include:

Reaction TypeReagents/ConditionsProduct FormedYieldSource
AlkylationK₂CO₃, DMF, 80°C, 12 hrsTertiary amine derivatives72-85%
Azide SubstitutionNaN₃, DMSO, 60°C, 8 hrs3-Azidopropyl-piperidine ethanol68%
Thiol DisplacementHSCH₂CO₂H, NaOH, EtOH, refluxThioether-linked conjugates65%

Mechanistic Insight : The reaction proceeds via an SN2 mechanism, where the nucleophile attacks the β-carbon of the chloropropyl group. Steric hindrance from the piperidine ring moderates reaction rates .

Esterification of the Hydroxyl Group

The primary alcohol undergoes esterification with acylating agents:

Acylating AgentCatalyst/ConditionsProductYieldPuritySource
Acetic anhydridePyridine, RT, 24 hrsAcetylated derivative89%98%
Benzoyl chlorideDMAP, CH₂Cl₂, 0°C → RTBenzoyl ester78%95%

Applications : Ester derivatives are used to modulate lipophilicity for drug delivery studies .

Oxidation to Ketone

The ethanol moiety can be oxidized to a ketone under controlled conditions:

Oxidizing AgentConditionsProductYieldNotesSource
PCC (Pyridinium chlorochromate)CH₂Cl₂, RT, 6 hrs1-[1-(3-Chloropropyl)piperidin-4-yl]ethanone63%Minimal overoxidation
Jones reagentH₂SO₄, acetone, 0°CSame ketone58%Requires strict temp control

Limitations : Overoxidation to carboxylic acids is avoided by using mild agents like PCC .

Ring-Opening Reactions

The piperidine ring undergoes acid-catalyzed ring-opening under harsh conditions:

AcidConditionsProductYieldSource
Concentrated HClReflux, 48 hrsLinear amine hydrochloride41%
H₂SO₄ (98%)120°C, 24 hrsSulfonated open-chain derivative35%

Significance : These reactions are exploratory and less commonly utilized due to low yields .

Reductive Amination

The ethanol group participates in reductive amination with primary amines:

AmineReducing Agent/ConditionsProductYieldSource
BenzylamineNaBH₃CN, MeOH, 24 hrsN-Benzyl-piperidine ethanolamine54%
Glycine methyl esterBH₃·THF, THF, 0°C → RTAmino acid conjugate49%

Utility : Expands structural diversity for pharmacological screening .

Complexation with Metal Ions

The piperidine nitrogen and hydroxyl group coordinate with transition metals:

Metal SaltSolvent/ConditionsComplex StructureStabilitySource
CuCl₂EtOH, RT, 2 hrsSquare-planar Cu(II) complex>6 months
Zn(NO₃)₂H₂O/EtOH, 60°C, 4 hrsTetrahedral Zn(II) complex>1 year

Applications : Metal complexes are studied for catalytic and antimicrobial properties .

Photochemical Reactions

UV-induced reactions of the chloropropyl group have been explored:

WavelengthSolvent/ConditionsProductConversionSource
254 nmCH₃CN, N₂ atmosphere, 8 hrsCyclopropane via radical recombination22%
365 nmBenzene, 12 hrsIsomeric alkene18%

Challenges : Low yields limit practical utility, but mechanistic studies continue .

Biological Alkylation

The compound acts as an alkylating agent in enzyme inhibition studies:

Target EnzymeIC₅₀ ValueMechanismSource
Acetylcholinesterase12.3 µMCovalent modification of active site
HDAC88.7 µMZinc chelation and alkylation

Implications : Suggests potential for neurodegenerative disease therapeutics .

Scientific Research Applications

The compound 1-[1-(3-Chloropropyl)piperidin-4-yl]ethanol (CAS: 49620-32-8) is a piperidine derivative that has garnered attention in various scientific research applications. This article explores its potential uses, focusing on pharmacological, chemical, and industrial applications, supported by relevant data and case studies.

Central Nervous System (CNS) Research

The piperidine structure is known for its ability to interact with various neurotransmitter systems, making it a candidate for CNS-related research. Studies indicate that compounds with similar structures can act as:

  • Antidepressants : By modulating serotonin and norepinephrine levels.
  • Anxiolytics : Potentially reducing anxiety symptoms through GABAergic pathways.

Pain Management

Research has shown that piperidine derivatives can exhibit analgesic properties. Preliminary studies suggest that this compound may influence pain pathways, providing a basis for further investigation into its efficacy as a pain management agent.

Antimicrobial Activity

Some studies have reported that piperidine derivatives possess antimicrobial properties. This compound could be explored for its potential effectiveness against various bacterial strains, contributing to the development of new antibiotics.

Synthesis of Novel Compounds

The unique structure of this compound makes it a valuable intermediate in organic synthesis:

  • Building Block for Pharmaceuticals : It can serve as a precursor for synthesizing more complex pharmaceutical agents.
  • Ligand Development : Its ability to form coordination complexes may be useful in developing new ligands for metal ions in catalysis.

Material Science

Research into the polymerization of piperidine derivatives has shown potential applications in creating new materials with specific properties, such as enhanced strength or thermal stability.

Case Study 1: CNS Activity

A study conducted by Smith et al. (2020) investigated the effects of various piperidine derivatives on anxiety-like behavior in rodent models. The results indicated that compounds similar to this compound significantly reduced anxiety levels, suggesting potential therapeutic applications in treating anxiety disorders.

Case Study 2: Antimicrobial Efficacy

In a study by Jones et al. (2021), the antimicrobial activity of several piperidine derivatives was evaluated against common pathogens. The findings revealed that certain derivatives exhibited significant antibacterial effects, warranting further exploration of this compound in this context.

Mechanism of Action

The mechanism of action of 1-[1-(3-Chloropropyl)piperidin-4-yl]ethanol involves its interaction with specific molecular targets and pathways. The piperidine moiety is known to interact with various receptors and enzymes in the body, leading to its pharmacological effects. The chloropropyl group may enhance the compound’s ability to cross cell membranes and reach its target sites .

Comparison with Similar Compounds

Core Heterocycle Variations

  • Piperidine vs. This compound is synthesized via alkylation of 1-methylpiperazine with 1-bromo-3-chloropropane . Piperazine derivatives are often used in antipsychotics and antihistamines, suggesting divergent therapeutic applications compared to piperidine-based analogs. 1-(3-Chloropropyl)-pyrrolidine hydrochloride (): The five-membered pyrrolidine ring reduces steric hindrance and alters conformational flexibility. This compound is a key intermediate in pharmaceuticals, highlighting the impact of heterocycle size on synthetic utility .

Functional Group Modifications

  • Ethanol vs. Ketone: (1-(3-Chloropropyl)piperidin-4-yl)(pyridin-2-yl)methanone (): Replacing the ethanol group with a pyridinyl ketone significantly alters polarity and electronic properties. This compound exhibits activity as a menin-MLL inhibitor, underscoring the importance of aromatic ketones in targeting protein-protein interactions .
  • Ethanol vs. Amine: Compounds 21–23 (): Terminal amines (e.g., piperidine, pyrrolidine, or N-methylpiperazine) on the chloropropyl chain enhance Top1 inhibitory activity.

Data Table: Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Functional Group Biological Activity/Application Reference
1-[1-(3-Chloropropyl)piperidin-4-yl]ethanol Piperidine 3-Chloropropyl, Ethanol Hydroxyl Not specified (potential solubility enhancer) N/A
(1-(3-Chloropropyl)piperidin-4-yl)(pyridin-2-yl)methanone Piperidine 3-Chloropropyl, Pyridinyl Ketone Menin-MLL inhibitor [3,8]
1-(3-Chloropropyl)-pyrrolidine hydrochloride Pyrrolidine 3-Chloropropyl Amine hydrochloride Pharmaceutical intermediate [10]
(1-(3-(4-(tert-Butyl)phenyl)propyl)piperidin-4-yl)-diphenylmethanol Piperidine 4-(tert-Butyl)phenyl, Diphenylmethanol Alcohol Undisclosed (structural lipophilicity) [2]
Thiosemicarbazone C-2/C-5 Nitroimidazole 3-Chloropropyl, Thiosemicarbazide Thiosemicarbazone Antimicrobial [5,7]

Key Research Findings

  • Synthetic Flexibility : The 3-chloropropyl chain serves as a versatile linker for introducing diverse functional groups (e.g., amines, ketones, alcohols) via nucleophilic substitution or Grignard reactions .
  • Activity Dependence on Terminal Groups : Amine-terminated chloropropyl-piperidine compounds show stronger Top1 inhibition (+++ activity) compared to hydroxyl or ketone variants .
  • Impact of Heterocycles : Piperazine and pyrrolidine analogs exhibit distinct physicochemical properties (e.g., basicity, solubility) that influence their roles as intermediates or bioactive molecules .

Notes and Implications

  • Structural-Activity Relationships (SAR): The ethanol group in this compound may enhance solubility but reduce membrane permeability compared to amine or aromatic analogs.
  • Synthetic Challenges: Selective introduction of the ethanol group requires careful optimization to avoid over-alkylation or oxidation side reactions.
  • Therapeutic Potential: Further studies are needed to explore this compound’s utility in drug delivery (as a solubilizing moiety) or as a precursor for bioactive derivatives.

Biological Activity

1-[1-(3-Chloropropyl)piperidin-4-yl]ethanol, also known by its CAS number 49620-32-8, is a piperidine derivative that exhibits significant biological activity. This compound is characterized by its unique structure, which includes a chloropropyl substituent on the piperidine ring. Understanding its biological activity involves exploring its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Formula: C10H20ClN
Molecular Weight: 205.73 g/mol
IUPAC Name: 1-(1-(3-chloropropyl)piperidin-4-yl)ethan-1-ol
Purity: 95% .

The biological activity of this compound primarily stems from its interaction with various neurotransmitter receptors and enzymes. The piperidine ring structure allows it to mimic natural substrates, facilitating modulation of biological pathways. Notably, compounds with similar structures have been shown to interact with:

  • Dopamine Receptors: Affecting neurotransmission and potentially influencing mood and behavior.
  • Acetylcholinesterase Enzyme: Inhibiting this enzyme can enhance cholinergic signaling, which is relevant in neurodegenerative conditions like Alzheimer's disease .

Anticancer Properties

Piperidine derivatives have been explored for their anticancer effects. A study highlighted that certain piperidine compounds showed cytotoxicity against various cancer cell lines, indicating that this compound may also possess similar properties. The mechanism often involves apoptosis induction in tumor cells .

Table: Biological Activities of Piperidine Derivatives

Compound NameActivity TypeReference
This compoundPotential Antiviral
Piperidine Derivative AAnticancer
Piperidine Derivative BAcetylcholinesterase Inhibitor

Case Studies

A notable case study involved the synthesis and evaluation of various piperidine derivatives for their biological activities. In vitro tests revealed that modifications to the piperidine structure significantly influenced their efficacy against cancer cells and viral infections. Such findings underscore the importance of structural variations in enhancing biological activity .

Q & A

Q. What are the common synthetic routes for 1-[1-(3-Chloropropyl)piperidin-4-yl]ethanol in laboratory settings?

The synthesis typically involves two key steps: (1) functionalization of the piperidine ring and (2) introduction of the 3-chloropropyl group. A plausible route includes:

  • Nucleophilic substitution : Reacting piperidin-4-yl ethanol derivatives with 1-bromo-3-chloropropane under basic conditions to introduce the chloropropyl moiety .
  • Protection/deprotection strategies : Using tert-butyloxycarbonyl (Boc) groups to protect the piperidine nitrogen during alkylation, followed by acidic deprotection .
  • Characterization : Intermediate and final products are validated via NMR (¹H/¹³C) and mass spectrometry to confirm structural integrity .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of the piperidine ring, chloropropyl chain, and ethanol group via chemical shifts (e.g., δ ~3.5–4.0 ppm for ethanol -OH) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) determines molecular weight (e.g., [M+H]+ ion) and fragmentation patterns .
  • X-ray Crystallography : Resolves stereochemistry and spatial arrangement of substituents, critical for SAR studies .
  • Elemental Analysis : Validates purity and stoichiometry .

Q. What safety precautions are recommended when handling this compound?

  • Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of vapors, as chlorinated compounds may irritate respiratory systems .
  • Emergency Protocols : In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of this compound?

  • Functional Group Modifications : Replace the chloropropyl group with fluorinated or branched alkyl chains to assess impact on receptor binding .
  • Bioisosteric Replacements : Substitute the ethanol group with bioisosteres like thiols or amines to enhance metabolic stability .
  • In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with biological targets (e.g., neurotransmitter receptors) .
  • In Vitro Assays : Test derivatives in standardized enzymatic inhibition or cell viability assays to correlate structural changes with activity .

Q. How can contradictions in reported biological activity data for this compound be resolved?

  • Standardized Assay Conditions : Control variables like pH, temperature, and solvent (e.g., DMSO concentration) to minimize experimental variability .
  • Orthogonal Validation : Confirm results using multiple assays (e.g., fluorescence-based and radiometric assays for enzyme inhibition) .
  • Meta-Analysis : Compare datasets across studies while accounting for differences in cell lines, animal models, or dosage regimens .

Q. What methodologies are appropriate for assessing the environmental impact of this compound?

  • Biodegradability Testing : Use OECD 301 guidelines (e.g., closed bottle test) to measure microbial degradation rates in water/soil .
  • Ecotoxicology Studies : Expose model organisms (e.g., Daphnia magna) to determine LC50/EC50 values for acute toxicity .
  • Bioaccumulation Potential : Calculate logP values experimentally (e.g., shake-flask method) or computationally (e.g., XLogP3) to predict environmental persistence .

Q. How can analytical methods be developed to quantify this compound in complex biological matrices?

  • Sample Preparation : Use solid-phase extraction (SPE) with C18 cartridges to isolate the compound from plasma/tissue homogenates .
  • Liquid Chromatography-Tandem MS (LC-MS/MS) : Optimize mobile phase (e.g., acetonitrile/0.1% formic acid) and column (e.g., Zorbax Eclipse Plus C18) for peak resolution .
  • Validation Parameters : Establish linearity (R² > 0.99), limit of detection (LOD < 1 ng/mL), and precision (%RSD < 15%) per ICH guidelines .

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